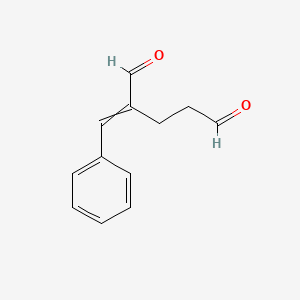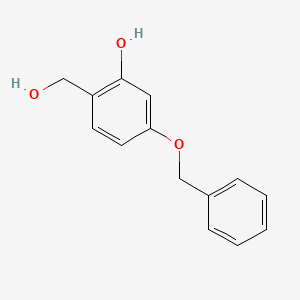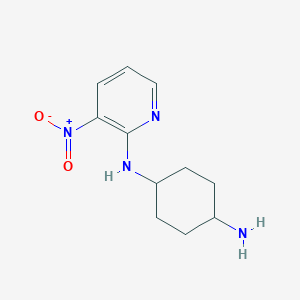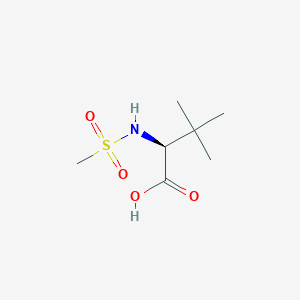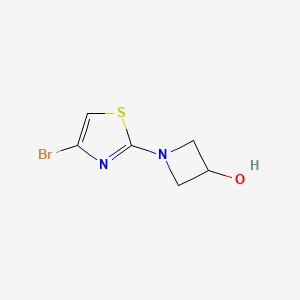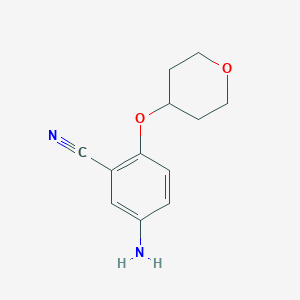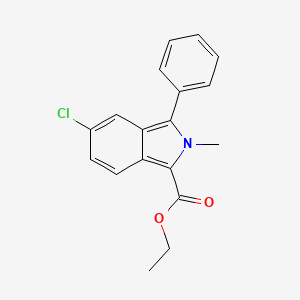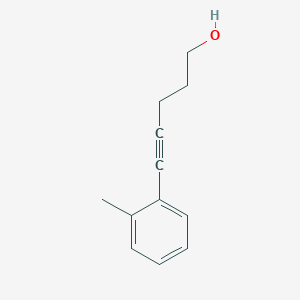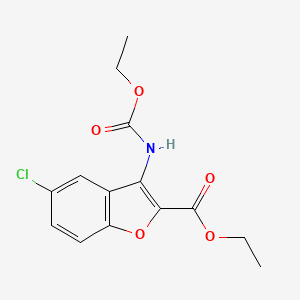
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysis to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives involve similar strategies, including one-pot etherification and dehydrative cyclization .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Halogen substitution reactions are common, especially at the 5-position of the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The reactions are typically carried out under mild conditions to preserve the integrity of the benzofuran ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen substitution can yield various halogenated benzofuran derivatives .
Scientific Research Applications
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit certain enzymes and disrupt cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the derivative, known for its wide range of biological activities.
5-Chloro-benzofuran: A simpler derivative with similar properties but less complex structure.
3-Ethoxycarbonylamino-benzofuran: Another derivative with comparable biological activities.
Uniqueness
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H14ClNO5 |
|---|---|
Molecular Weight |
311.72 g/mol |
IUPAC Name |
ethyl 5-chloro-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18) |
InChI Key |
QQXLVQAJFXHCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

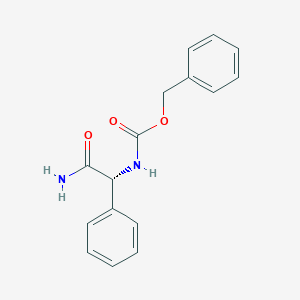
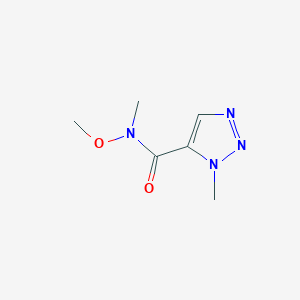
![4-Phenyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B8483159.png)
